molecular formula C7H6ClN3 B3015250 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1558140-29-6

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3015250
CAS RN: 1558140-29-6
M. Wt: 167.6
InChI Key: WBCFDOXAJDEWOP-UHFFFAOYSA-N
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Description

“2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound . It belongs to the class of triazolopyridines, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .

Scientific Research Applications

Herbicidal Activity

Compounds derived from 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, such as various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural weed management (Moran, 2003).

Synthesis of Explosive Compounds

This compound has been used in the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5- a ]pyridines, which contain explosophoric groups or their precursors. This showcases its role in the creation of compounds with potential applications in explosives (Bastrakov et al., 2021).

Pharmaceutical Synthesis

The chemical has been utilized in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating its role in the pharmaceutical industry for creating complex chemical structures (Zheng et al., 2014).

Crystal Engineering

1,2,4-Triazolo[1,5-a]pyridines, with 2-Chloro-5-methyl as a substituent, have been synthesized for their unique electronic and intermolecular interactional characteristics. These are significant for both pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Antifungal and Insecticidal Activities

Several sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, synthesized from this compound, have shown promising antifungal and insecticidal activities. This points to its potential use in pest control and agriculture (Xu et al., 2017).

Antioxidant Activity

Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, potentially including this compound, has indicated significant antioxidant activity, highlighting its possible use in therapeutic applications (Smolsky et al., 2022).

properties

IUPAC Name

2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCFDOXAJDEWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=NN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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